![molecular formula C17H13N5O2 B12644011 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound that features both indazole and triazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to minimize costs and maximize yield. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: These compounds share the indazole moiety and have similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their wide range of pharmacological properties.
Uniqueness
What sets 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid apart is the combination of both indazole and triazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C17H13N5O2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H13N5O2/c23-16(24)9-11-4-3-5-12(8-11)22-10-15(19-21-22)17-13-6-1-2-7-14(13)18-20-17/h1-8,10H,9H2,(H,18,20)(H,23,24) |
InChI Key |
WDXUUUIJALFWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


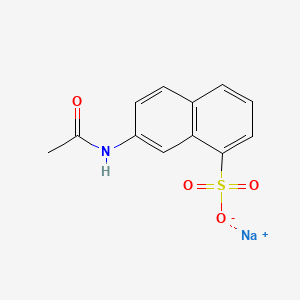
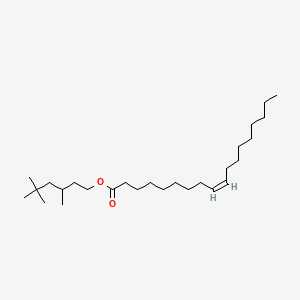

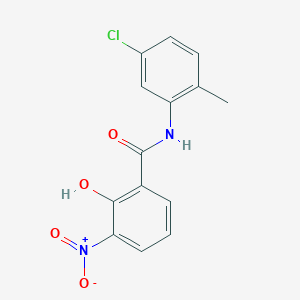
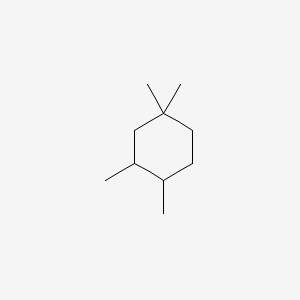
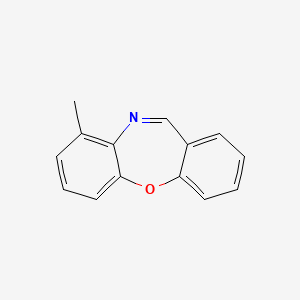

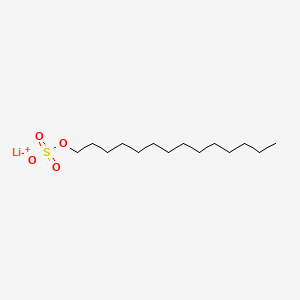

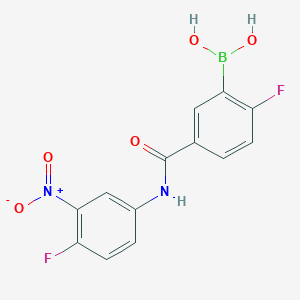
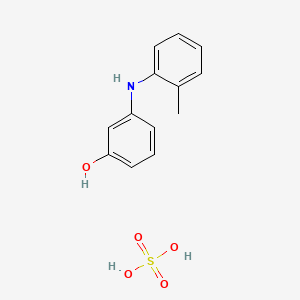
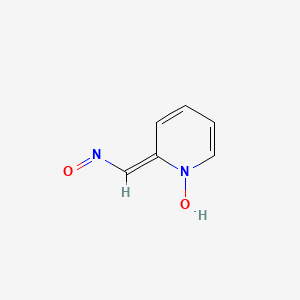
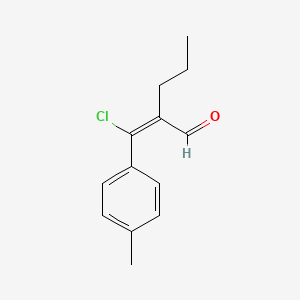
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
